molecular formula C10H12BrNO B7940581 2-Bromo-3-(cyclobutylmethoxy)pyridine

2-Bromo-3-(cyclobutylmethoxy)pyridine

Cat. No.: B7940581
M. Wt: 242.11 g/mol
InChI Key: AMLIYCTXNRABRW-UHFFFAOYSA-N
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Description

2-Bromo-3-(cyclobutylmethoxy)pyridine is an organic compound with the molecular formula C10H12BrNO. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the second position and a cyclobutylmethoxy group at the third position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(cyclobutylmethoxy)pyridine can be achieved through several methods. One common approach involves the bromination of 3-(cyclobutylmethoxy)pyridine. This process typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(cyclobutylmethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Coupling Products: The coupling reactions yield biaryl compounds with diverse functional groups.

Scientific Research Applications

2-Bromo-3-(cyclobutylmethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(cyclobutylmethoxy)pyridine involves its ability to participate in various chemical reactions. The bromine atom and the cyclobutylmethoxy group influence the reactivity and selectivity of the compound. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity.

Comparison with Similar Compounds

  • 2-Bromo-3-methylpyridine
  • 2-Bromo-3-methoxypyridine
  • 2-Bromo-3-nitropyridine

Comparison: 2-Bromo-3-(cyclobutylmethoxy)pyridine is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties. This differentiates it from other bromopyridine derivatives, which may have simpler substituents like methyl, methoxy, or nitro groups .

Properties

IUPAC Name

2-bromo-3-(cyclobutylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-10-9(5-2-6-12-10)13-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLIYCTXNRABRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(N=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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